ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate
Description
Ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate is a spirocyclic ester compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.
Properties
IUPAC Name |
ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-13-9(12)7-8(11)10(14-7)5-3-4-6-10/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJJUFJGCVLS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(O1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)C2(O1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic framework but contains a nitrogen atom in the ring.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.
Aziridine-2-carboxylic acid derivatives: These compounds have a similar bicyclic structure and are used in similar applications.
Uniqueness
Ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate is unique due to its specific ester functional group and the absence of nitrogen atoms in its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
